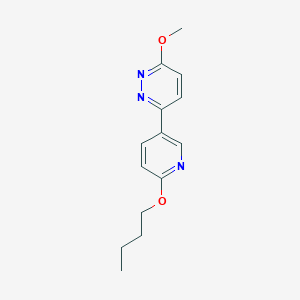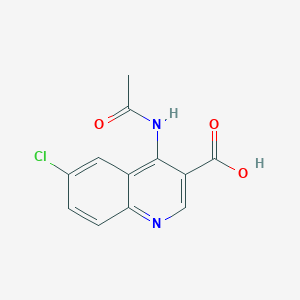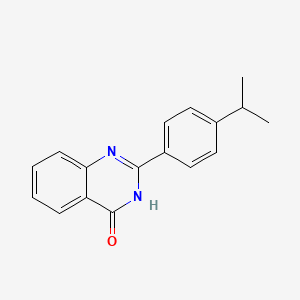
Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane is an organosilicon compound characterized by the presence of silicon, chlorine, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane typically involves the reaction of 1-chloro-3-phenylpropan-2-yl chloride with methyltrichlorosilane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride, to facilitate the formation of the desired product. The reaction is typically conducted at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl groups, amines, or alkoxides.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of silanol or siloxane derivatives.
Oxidation: Formation of phenolic silane derivatives.
Reduction: Formation of alkyl or aryl silane derivatives.
Aplicaciones Científicas De Investigación
Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various organosilicon compounds.
Material Science: Employed in the production of silicon-based materials with unique properties such as high thermal stability and resistance to oxidation.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane involves the interaction of its silicon and chlorine atoms with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The phenyl group can also interact with aromatic residues in proteins, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorodiphenylsilane: Similar structure but with two phenyl groups instead of one.
Dichloromethylsilane: Lacks the phenyl group, making it less reactive in certain types of reactions.
Dichlorodipropylsilane: Contains two propyl groups, leading to different physical and chemical properties.
Uniqueness
Dichloro(1-chloro-3-phenylpropan-2-yl)(methyl)silane is unique due to the presence of both a phenyl group and a chlorinated propyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the synthesis of a wide range of derivatives.
Propiedades
Fórmula molecular |
C10H13Cl3Si |
|---|---|
Peso molecular |
267.6 g/mol |
Nombre IUPAC |
dichloro-(1-chloro-3-phenylpropan-2-yl)-methylsilane |
InChI |
InChI=1S/C10H13Cl3Si/c1-14(12,13)10(8-11)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Clave InChI |
JETKJBXRHWYAFS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C(CC1=CC=CC=C1)CCl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,11-Dimethyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B11854578.png)
![9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854585.png)



![2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine](/img/structure/B11854618.png)

![1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one](/img/structure/B11854624.png)




![4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline](/img/structure/B11854655.png)

